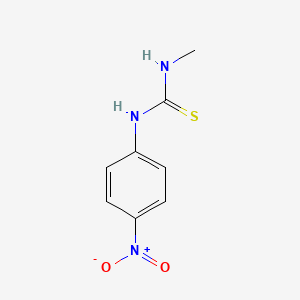

N-methyl-N'-(4-nitrophenyl)thiourea

Overview

Description

N-methyl-N'-(4-nitrophenyl)thiourea, commonly known as MNPT, is a chemical compound that has been extensively studied in scientific research due to its unique properties. This compound is a thiourea derivative that has been synthesized and used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

DNA-Binding Studies and Biological Activities

N-methyl-N'-(4-nitrophenyl)thiourea and its derivatives show promise in anticancer research. A study focusing on nitrosubstituted acyl thioureas, including compounds similar to N-methyl-N'-(4-nitrophenyl)thiourea, found these compounds to have significant DNA interaction properties and demonstrated antioxidant, cytotoxic, antibacterial, and antifungal activities. These properties are crucial for developing new cancer treatments (Tahir et al., 2015).

Synthesis and Biological Activity

A study on the synthesis of thiourea derivatives, including those related to N-methyl-N'-(4-nitrophenyl)thiourea, showed their potential as growth inhibitors of agrobacterium. This indicates their potential use in controlling agricultural pathogens and pests (Zhi & Dong, 1998).

Anticancer Potential and Synthesis

The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N'-(4-nitrophenyl)thiourea, related to N-methyl-N'-(4-nitrophenyl)thiourea, has shown strong anticancer activity in several assays and cell lines. It is being considered for clinical trials for the possible treatment of kidney cancer. The synthesis and properties of its primary metabolites were detailed, providing insights into its potential as an anticancer agent (Nammalwar et al., 2010).

Hydrogen Bonding and Deprotonation Equilibria

N-methyl-N'-(4-nitrophenyl)thiourea was studied for its hydrogen bonding and deprotonation equilibria. These studies are important for understanding its behavior in various solvents and potential reactions. Such studies can inform its use in chemical synthesis and pharmaceutical applications (Pérez-Casas & Yatsimirsky, 2008).

Structural Characterization in Copper Complexes

Thestructural characterization of compounds related to N-methyl-N'-(4-nitrophenyl)thiourea, like N-2-(4-picolyl)-N'-(4-nitrophenyl)thiourea, has been conducted. This includes the study of copper complexes formed from these compounds, which is important for understanding their potential applications in material science and catalysis. The study provides insights into how these compounds interact with metals, which is crucial for their use in catalysis and material science applications (Tadjarodi et al., 2007).

Imine-Tautomers and Chemical Reactivities

Research on imine-tautomers of derivatives like 1-(5-methylthiazol-2-yl)-3-(4-nitrophenyl)thiourea provides insight into their reactivities with environmental pollutants like mercuric and fluoride ions. This study highlights their potential use in environmental monitoring and pollution remediation. Understanding the self-assembly of these compounds under different conditions opens avenues for applications in environmental science and technology (Phukan & Baruah, 2016).

Reactivity Towards N-methyl-N-nitrosoaniline

Studies on the reactivity of thiourea and derivatives, including those similar to N-methyl-N'-(4-nitrophenyl)thiourea, with compounds like N-methyl-N-nitrosoaniline in acid solutions, provide insights into their chemical behavior. This is significant for understanding their potential uses in chemical reactions and synthesis (Hallett & Williams, 1980).

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structure of derivatives, such as 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea, sheds light on the influence of substituents on their structural properties. This is crucial for applications in material science and pharmaceuticals, where the structure of a compound can significantly impact its functionality and stability (Saeed, Flörke, & Erben, 2014).

Catalytic Activities in Conjugate Addition Reactions

A study on primary amine-thiourea derivatives, closely related to N-methyl-N'-(4-nitrophenyl)thiourea, demonstrated their use as active and highly enantioselective catalysts in the conjugate addition of ketones to nitroalkenes. This research is valuable for synthetic chemistry, especially in developing new methods for asymmetric synthesis (Huang & Jacobsen, 2006).

Computational and Experimental Analysis

The computational and experimental analysis of thiourea derivatives provides insight into their stability, reactivity, and potential as nonlinear optical (NLO) materials. Such studies are essential in the fields of optics and materials science, particularly in developing new materials with specific optical properties (Bielenica et al., 2020).

DNA Interaction and Antioxidant Studies

New nitrosubstituted thioureas and their copper complexes, related to N-methyl-N'-(4-nitrophenyl)thiourea, have been synthesized and characterized. Their DNA binding potencies and free radical scavenging activities were screened, indicating their potential in pharmaceutical research and development (Patujo et al., 2015).

properties

IUPAC Name |

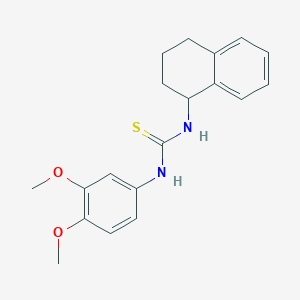

1-methyl-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLUBBFCORMPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387981 | |

| Record name | 1-methyl-3-(4-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

16361-69-6 | |

| Record name | 1-methyl-3-(4-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4130231.png)

![4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4130235.png)

![dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4130238.png)

![N-(2-methoxy-4-nitrophenyl)-2-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130247.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4130255.png)

![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4130256.png)

![2-[(3-nitrophenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4130302.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4130317.png)

![17-bicyclo[2.2.1]hept-2-yl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4130330.png)